4'-Hydroxy Atomoxetine Glucuronide
Overview
Description
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) .
Synthesis Analysis
The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . It is formed from Atomoxetine by glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Atomoxetine Glucuronide is C23H29NO8 . The molecular weight is 447.48 .Chemical Reactions Analysis
The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine. This metabolite undergoes further metabolism, resulting in the formation of 4-hydroxyatomoxetine-O-glucuronide .Physical And Chemical Properties Analysis
4’-Hydroxy Atomoxetine Glucuronide is a solid substance . It is slightly soluble in methanol and water .Scientific Research Applications
1. Quantification in Biological Fluids
4'-Hyydroxy Atomoxetine Glucuronide, as a metabolite of Atomoxetine, is measurable in human plasma and urine. A study by Mullen et al. (2005) developed a liquid chromatography tandem mass spectrometry (LC/MS/MS) method for the determination of Atomoxetine and its metabolites, including 4'-Hydroxy Atomoxetine Glucuronide, in these biological fluids. This method is critical for clinical pharmacokinetic studies and therapeutic drug monitoring (Mullen et al., 2005).
2. Role in Pharmacokinetics and Pharmacodynamics
4'-Hydroxy Atomoxetine Glucuronide is a product of Atomoxetine metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme. The pharmacokinetics of Atomoxetine, including its metabolism to 4'-Hydroxy Atomoxetine Glucuronide, significantly varies based on the genetic polymorphisms of CYP2D6. This variation impacts the clinical effectiveness and safety of Atomoxetine treatment, as demonstrated in studies by Sauer et al. (2005) and others (Sauer et al., 2005).
3. Implications in Drug Interactions
The metabolism of Atomoxetine to 4'-Hydroxy Atomoxetine Glucuronide can be affected by concomitant administration of other drugs. For example, studies have examined the pharmacokinetic interaction between Atomoxetine and other medications, such as fluvoxamine and bupropion, highlighting the altered levels of 4'-Hydroxy Atomoxetine Glucuronide in such scenarios. These interactions are crucial for understanding the safe and effective use of Atomoxetine in patients receiving multiple medications (Todor et al., 2016).
4. Predictive Modelling and Personalized Medicine
The formation and disposition of 4'-Hydroxy Atomoxetine Glucuronide are integral to pharmacologically based pharmacokinetic (PBPK) models. These models, such as those developed by Lee et al. (2018), can predict how different CYP2D6 genotypes affect Atomoxetine's metabolism. Such models are essential for determining appropriate dosages and minimizing adverse reactions, paving the way for personalized medicine (Lee et al., 2018).
5. Role in Biological Assays and Pharmacological Studies
The presence and quantity of 4'-Hydroxy Atomoxetine Glucuronide in biological samples are essential in various pharmacological studies and assays. For instance, Choi et al. (2012) developed a sensitive liquid chromatography analytical method with tandem mass spectrometry (LC-MS/MS) for determining 4'-Hydroxy Atomoxetine and its metabolites in human plasma, which is vital for studying Atomoxetine's pharmacological activity (Choi et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20+,21?,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWNPJFKTPNTAE-GQJLMBDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Atomoxetine Glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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